molecular formula C8H8ClFS B6314480 (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane CAS No. 1807116-99-9

(2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane

Cat. No.: B6314480
CAS No.: 1807116-99-9
M. Wt: 190.67 g/mol
InChI Key: TWWQRODYCWMPMD-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8ClFS It is a member of the aryl sulfane family, characterized by the presence of a sulfur atom bonded to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane typically involves the reaction of 2-chloro-6-fluoro-3-methylphenol with a methylating agent in the presence of a sulfur source. Common methylating agents include methyl iodide or dimethyl sulfate, while sulfur sources can be elemental sulfur or sulfur-containing reagents like thiourea. The reaction is usually carried out under anhydrous conditions and may require a catalyst such as a base (e.g., sodium hydroxide) to facilitate the methylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function. Specific pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoro-3-methoxyphenol: Similar in structure but contains a methoxy group instead of a methylsulfane group.

    2-Chloro-6-fluoro-3-methylbenzyl alcohol: Contains a hydroxyl group instead of a methylsulfane group.

    (2-Chloro-6-fluoro-3-(methoxymethyl)phenyl)(methyl)sulfane: Similar structure with an additional methoxymethyl group.

Uniqueness

(2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its reactivity and interactions with other molecules. The methylsulfane group also imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-1-fluoro-4-methyl-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWQRODYCWMPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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